Cas no 1502184-75-9 (2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)

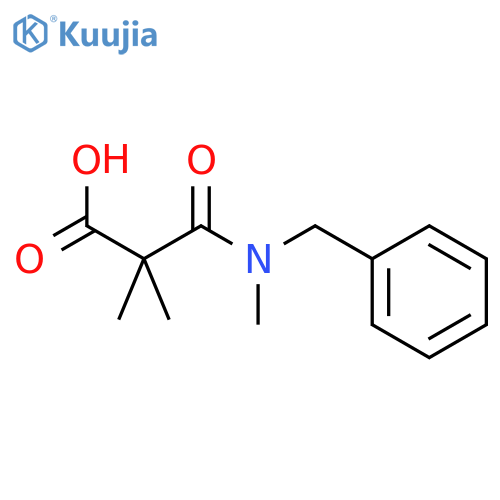

1502184-75-9 structure

商品名:2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid

2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid

- 2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid

-

- インチ: 1S/C13H17NO3/c1-13(2,12(16)17)11(15)14(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)

- InChIKey: ADKLTTYQRVQVLC-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(C)(C)C(N(C)CC1=CC=CC=C1)=O

2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1716012-0.5g |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 0.5g |

$656.0 | 2023-11-13 | |

| Enamine | EN300-1716012-2.5g |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 2.5g |

$1650.0 | 2023-11-13 | |

| Enamine | EN300-1716012-1.0g |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 1g |

$842.0 | 2023-05-23 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018655-1g |

2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 1g |

¥6082.0 | 2023-04-01 | |

| 1PlusChem | 1P01DVVU-500mg |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 500mg |

$873.00 | 2024-06-20 | |

| 1PlusChem | 1P01DVVU-2.5g |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 2.5g |

$2102.00 | 2024-06-20 | |

| A2B Chem LLC | AX26666-100mg |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 100mg |

$344.00 | 2024-04-20 | |

| 1PlusChem | 1P01DVVU-100mg |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 100mg |

$412.00 | 2024-06-20 | |

| 1PlusChem | 1P01DVVU-250mg |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 250mg |

$579.00 | 2024-06-20 | |

| A2B Chem LLC | AX26666-5g |

2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid |

1502184-75-9 | 95% | 5g |

$2607.00 | 2024-04-20 |

2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

1502184-75-9 (2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量